molecular formula C16H21ClN2O3S B1390290 3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride CAS No. 1185055-02-0

3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride

Cat. No.: B1390290
CAS No.: 1185055-02-0
M. Wt: 356.9 g/mol
InChI Key: IJOJKKQBXDVVKT-UHFFFAOYSA-N
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Description

3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride is a complex organic compound with a molecular formula of C16H20N2O3S·HCl and a molecular weight of 356.87 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride typically involves multiple steps, starting with the formation of the benzo[b]thiophene core[_{{{CITATION{{{2{New strategy for the synthesis of 3‐ethynyl‐2‐(thiophen‐2‐yl)benzo[b ...](https://link.springer.com/content/pdf/10.1007/s11696-018-0640-2.pdf). The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of intermediates and the final product[{{{CITATION{{{_2{New strategy for the synthesis of 3‐ethynyl‐2‐(thiophen‐2‐yl)benzob ....

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques such as column chromatography[_{{{CITATION{{{_2{New strategy for the synthesis of 3‐ethynyl‐2‐(thiophen‐2‐yl)benzob .... The use of automated systems for monitoring reaction conditions and ensuring consistent product quality is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{New strategy for the synthesis of 3‐ethynyl‐2‐(thiophen‐2‐yl)benzob ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to understand biological pathways and mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's interaction with these targets can modulate biological processes, leading to desired therapeutic effects or changes in material properties.

Comparison with Similar Compounds

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5-

  • 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene

Uniqueness: 3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride stands out due to its specific structural features, such as the presence of the morpholine ring and the methoxyethylamide group. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-morpholin-2-yl-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S.ClH/c1-20-8-7-18-16(19)15-14(12-10-17-6-9-21-12)11-4-2-3-5-13(11)22-15;/h2-5,12,17H,6-10H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOJKKQBXDVVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=CC=CC=C2S1)C3CNCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 2
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 3
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 5
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 6
3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride

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